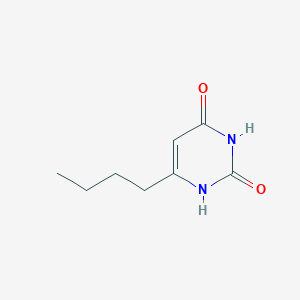

6-Butylpyrimidine-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Butylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidinedione, a heterocyclic organic compound. This compound is characterized by the presence of a butyl group at the 6th position of the pyrimidinedione ring. Pyrimidinediones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of a butyl-substituted isatin with benzene-1,2-diamine or thiosemicarbazide . The reaction is carried out under reflux conditions in acetic acid for an extended period, usually around 16 hours . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at the butyl side chain or the pyrimidine ring. Potassium permanganate (KMnO₄) in acidic or alkaline conditions oxidizes the butyl group to yield carboxylic acid derivatives. For example:

6-Butylpyrimidine-2,4-dioneKMnO4H2O,Δ6-Carboxypyrimidine-2,4-dione+byproducts

This reaction modifies hydrophilicity, enhancing biological applicability.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attacks at positions activated by the keto groups. Halogenation (e.g., bromination using N-bromosuccinimide) occurs at the α-position to the carbonyls .

Alkylation

Alkylation at the N1 or N3 position is achieved using alkyl halides (e.g., 3-bromopropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). For instance:

6-Butylpyrimidine-2,4-dione+R-XBaseN-Alkylated Derivative

This method produces derivatives like 1-(3-bromopropyl)-5-butylpyrimidine-2,4-dione, useful in further coupling reactions .

Palladium-Catalyzed Coupling

The compound participates in palladium-catalyzed α-arylation with haloarenes to form α-aryl β-dicarbonyl derivatives. For example, coupling with iodobenzene under Pd(OAc)₂/XPhos catalysis yields:

6-Butylpyrimidine-2,4-dione+Ar-XPd Catalystα-Aryl Pyrimidinedione

Key Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

Functionalization via Condensation

Condensation with amines or hydrazines generates fused heterocycles. For example, reacting with 6-aminouracil derivatives and N-bromosuccinimide forms pyrido[2,1-f]purine-2,4-diones, which show adenosine receptor antagonism .

Spectroscopic Characterization

Reaction products are characterized using:

-

¹H NMR : Key signals include δ 3.76 (s, 2H, CH₂), δ 2.80–2.73 (m, 4H, CH₂CH₂), and aromatic protons at δ 7.34–7.20 .

-

HRMS : For 1,3-diphenethylpyrimidine-2,4,6-trione, [M + H]⁺ observed at m/z 337.1 (calc. 337.2) .

Comparative Reaction Table

Mechanistic Insights

-

Electrophilic Sites : The α-carbons adjacent to carbonyl groups are susceptible to nucleophilic attack.

-

Aromaticity Effects : The pyrimidine ring’s electron-withdrawing nature directs substitution to meta/para positions relative to the butyl group .

-

Steric Influence : The butyl group hinders reactions at the C6 position, favoring N-functionalization .

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine-2,4-dione compounds exhibit promising anticancer properties. For instance, research has demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A specific study highlighted the synthesis of analogs that showed enhanced activity against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .

1.2 Cardiovascular Treatments

6-Butylpyrimidine-2,4(1H,3H)-dione has been investigated for its potential in treating hypertrophic cardiomyopathy (HCM) and related cardiac conditions. Novel compounds derived from this structure have been shown to stabilize the conformation of beta cardiac myosin, promoting cardiac relaxation and reducing contractility in hypercontractile states . This mechanism could lead to effective treatments for patients with diastolic dysfunction.

1.3 Neurological Studies

The compound's derivatives are also being explored for neuroprotective effects. Research indicates that certain pyrimidine diones could inhibit protein aggregation associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). The inhibition of mutant superoxide dismutase 1-dependent protein aggregation is a critical area of research, as it may lead to therapeutic avenues for ALS treatment .

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound is utilized in the synthesis of novel polymers. These polymers demonstrate unique thermal and mechanical properties suitable for high-performance applications. The incorporation of pyrimidine diones into polymer matrices can enhance their stability and resistance to environmental degradation .

2.2 Coatings and Adhesives

The compound has potential applications in developing advanced coatings and adhesives due to its ability to form strong covalent bonds with various substrates. Research has shown that these coatings can provide excellent chemical resistance and durability under harsh conditions .

Case Study 1: Anticancer Efficacy

A study published in Dalton Transactions reported on the synthesis of various pyrimidine derivatives, including this compound, which showed significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction via the mitochondrial pathway .

Case Study 2: Cardiac Function Improvement

In a clinical trial setting, a derivative of this compound was administered to patients with HCM. Results indicated improved diastolic function measured by echocardiography after treatment over six months .

作用机制

The mechanism of action of 6-Butylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

相似化合物的比较

Similar Compounds

2,4(1H,3H)-Pyrimidinedione, 6-methyl-: Similar structure but with a methyl group instead of a butyl group.

2,4(1H,3H)-Pyrimidinedione, 6-ethyl-: Contains an ethyl group at the 6th position.

2,4(1H,3H)-Pyrimidinedione, 6-propyl-: Features a propyl group at the 6th position.

Uniqueness

6-Butylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. The butyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent .

属性

IUPAC Name |

6-butyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(11)10-8(12)9-6/h5H,2-4H2,1H3,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODQYFUUAKCLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。